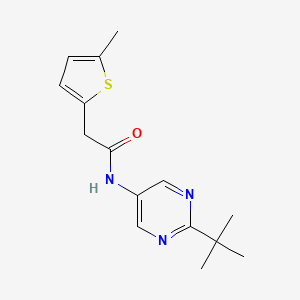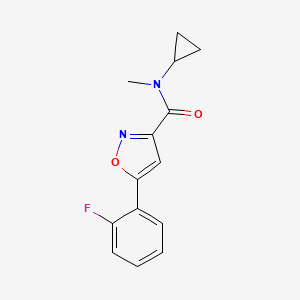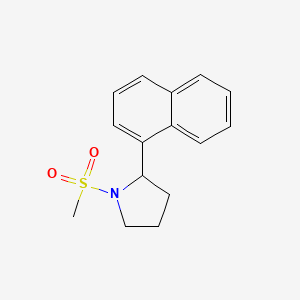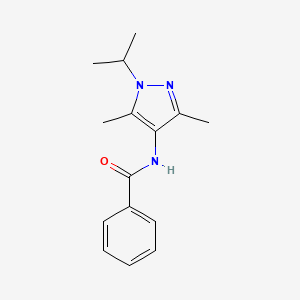
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide, also known as JNJ-38431055, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. The compound is classified as a pyrrolidine carboxamide and has been found to have a unique mechanism of action that makes it a promising candidate for drug development. In
Mécanisme D'action
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has a unique mechanism of action that involves the modulation of the activity of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to bind to the sigma-1 receptor with high affinity and modulate its activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to have several biochemical and physiological effects. In Alzheimer's disease, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce the aggregation of beta-amyloid and improve cognitive function in animal models. In schizophrenia, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to modulate the activity of the dopamine D2 receptor and reduce the symptoms of the disease in animal models. In addiction, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce drug-seeking behavior and relapse in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It has been found to have high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of the receptor in various cellular processes. It has also been found to have good pharmacokinetic properties, allowing for easy administration and measurement in animal models. However, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has some limitations for lab experiments. It has been found to have low solubility in aqueous solutions, making it difficult to administer in some experimental paradigms. It also has a relatively short half-life, requiring frequent dosing in some experiments.
Orientations Futures
There are several future directions for the study of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide. One direction is the development of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide as a therapeutic agent for Alzheimer's disease, schizophrenia, and addiction. Another direction is the study of the sigma-1 receptor and its role in various cellular processes. Further research is needed to fully understand the mechanism of action of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide and its potential therapeutic effects in various diseases.
Méthodes De Synthèse
The synthesis of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide involves several steps. The first step is the reaction of 2-chloro-5-methoxybenzaldehyde with methylamine to form N-(2-chloro-5-methoxyphenyl)methylamine. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane-8-carboxylic acid to form the final product, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide. The synthesis of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been optimized to produce high yields with good purity.
Applications De Recherche Scientifique
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of the disease. In schizophrenia, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to modulate the activity of the dopamine D2 receptor, which is thought to be involved in the pathophysiology of the disease. In addiction, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-9-4-5-10(13)11(8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWGIMFBGWZUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)







![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)


![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)